molecular formula C21H18BrNO4 B11618371 ethyl (4Z)-1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-1-(4-bromophenyl)-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11618371
M. Wt: 428.3 g/mol
InChI Key: MIRGMJHQJKSMSS-PDGQHHTCSA-N
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Description

ETHYL (4Z)-1-(4-BROMOPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound It is characterized by its complex structure, which includes a bromophenyl group, a hydroxylphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-1-(4-BROMOPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the pyrrole ring. Common reagents used in these reactions include bromobenzene, hydroxybenzaldehyde, and ethyl acetoacetate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling hazardous reagents. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-1-(4-BROMOPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bromophenyl group may yield a phenyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-1-(4-BROMOPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

ETHYL (4Z)-1-(4-BROMOPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

  • ETHYL (4Z)-1-(4-CHLOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • ETHYL (4Z)-1-(4-FLUOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

These compounds share similar structures but differ in the substituents on the phenyl ring The presence of different halogens (bromine, chlorine, fluorine) can influence the compound’s reactivity, biological activity, and physical properties

Properties

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

IUPAC Name

ethyl (4Z)-1-(4-bromophenyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H18BrNO4/c1-3-27-21(26)19-13(2)23(16-8-6-15(22)7-9-16)20(25)18(19)12-14-4-10-17(24)11-5-14/h4-12,24H,3H2,1-2H3/b18-12-

InChI Key

MIRGMJHQJKSMSS-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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